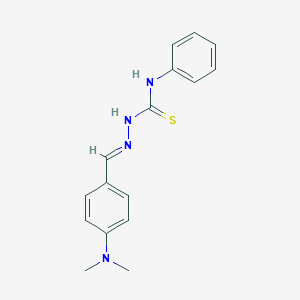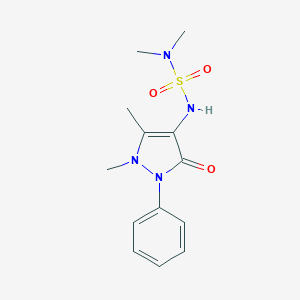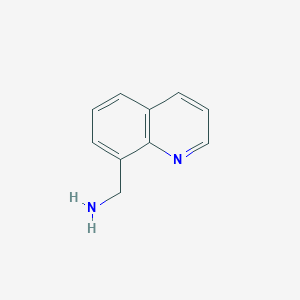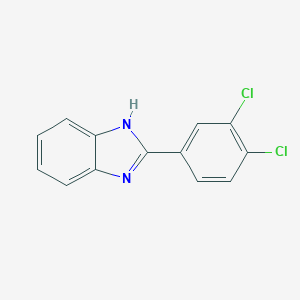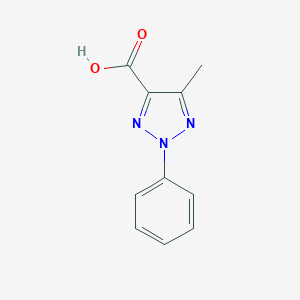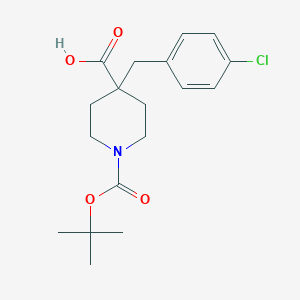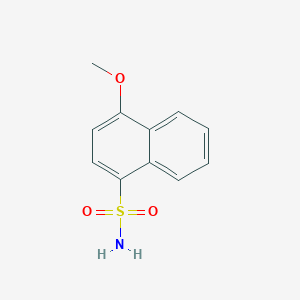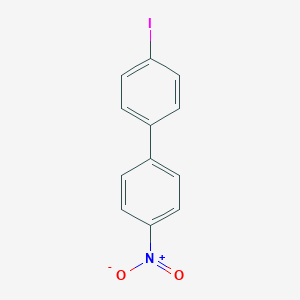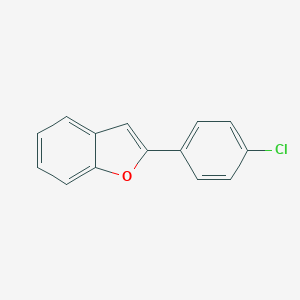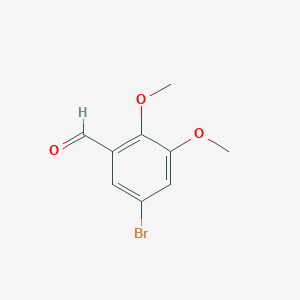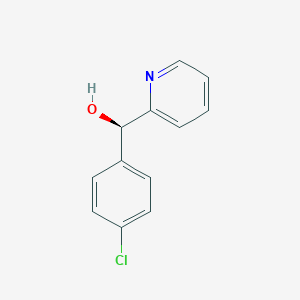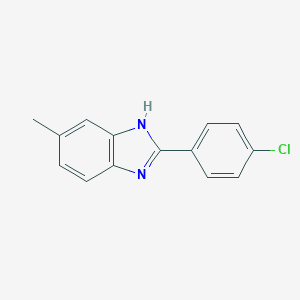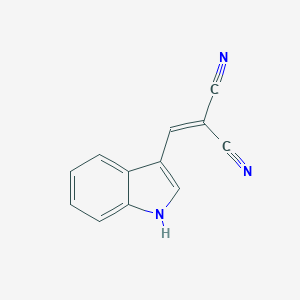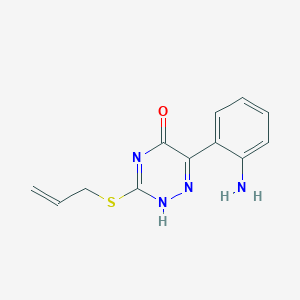![molecular formula C17H13N3O2 B185053 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 171967-71-8](/img/structure/B185053.png)
5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and benzimidazolone rings, along with the carbonyl group linking them. The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions
The reactivity of this compound would be influenced by the presence of the aromatic rings and the carbonyl group. The indole ring, being electron-rich, might undergo electrophilic substitution reactions. The carbonyl group could be involved in nucleophilic addition reactions.
Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including structures similar to "5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one," have been a focal point in organic synthesis due to their presence in numerous biologically active compounds. A comprehensive review by Taber and Tirunahari (2011) presents a classification system for indole syntheses, highlighting various strategies employed over the past century to construct the indole nucleus. This framework facilitates the organization of synthetic approaches and aids in identifying new methodologies for constructing complex indole-based molecules (Taber & Tirunahari, 2011).
Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles, which include indole and benzimidazole derivatives, is essential for developing new therapeutic agents. Campos and Berteina‐Raboin (2020) reviewed tandem reactions leading to the formation of these heterocycles, underscoring their significance in medicinal chemistry. Such tandem catalysis strategies offer efficient pathways for constructing complex molecular architectures, potentially including compounds like "5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one" (Campos & Berteina‐Raboin, 2020).
Anticancer Agents
Knoevenagel condensation products, including benzimidazole derivatives, have shown significant potential as anticancer agents. Tokala, Bora, and Shankaraiah (2022) highlighted the role of these compounds in targeting various cancer-related biological targets. This review emphasizes the importance of such chemical frameworks in drug discovery, suggesting that similar structures could be explored for anticancer applications (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety measures.
Future Directions
The study of this compound could open up new avenues in various fields, given the wide range of biological activities associated with indole-containing compounds. Its potential applications could be explored in medicinal chemistry, material science, and other areas.
Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis, experimental data and specific literature are needed.
properties
IUPAC Name |
5-(1-methylindole-3-carbonyl)-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-20-9-12(11-4-2-3-5-15(11)20)16(21)10-6-7-13-14(8-10)19-17(22)18-13/h2-9H,1H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVYZQQJFCYEGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441544 |
Source


|
| Record name | 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
171967-71-8 |
Source


|
| Record name | 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

